10,11-Dihydrocarbamazepine is a compound closely related to carbamazepine (CBZ), a well-known antiepileptic drug (AED). Carbamazepine and its derivatives, including oxcarbazepine (OCBZ) and its metabolites, have been extensively studied for their anticonvulsant properties and mechanisms of action. These compounds are particularly important in the treatment of epilepsy, a neurological disorder characterized by recurrent seizures. The research on these compounds has provided insights into their therapeutic potential and the underlying mechanisms by which they exert their effects on the central nervous system.
The primary application of 10,11-Dihydrocarbamazepine and its related compounds is in the field of neurology, specifically for the treatment of epilepsy. The ability of these compounds to modulate neuronal firing and neurotransmitter release makes them effective in controlling seizures. The research has not only provided evidence for their use in clinical settings but also has paved the way for the development of new therapeutic strategies for epilepsy management.
In addition to epilepsy, the modulation of neurotransmitter systems by these compounds suggests potential applications in other neurological and psychiatric disorders where such systems are implicated. For instance, the effects on dopamine and serotonin levels could be relevant for the treatment of mood disorders, anxiety, and other conditions where these neurotransmitters play a crucial role.
The research on 10,11-Dihydrocarbamazepine and related compounds continues to evolve, with ongoing studies aimed at optimizing their therapeutic efficacy, reducing side effects, and exploring their full potential in various medical fields.
The synthesis of 10,11-dihydrocarbamazepine can be approached through various methods, typically involving the hydrogenation of carbamazepine. A notable synthetic route involves the use of ruthenium chloride and copper chloride as catalysts in an oxidation reaction to convert 10,11-dihydrocarbamazepine into oxcarbazepine. The process requires specific parameters:
The molecular structure of 10,11-dihydrocarbamazepine features a dibenzazepine core, characterized by a fused ring system that contributes to its pharmacological properties. The compound crystallizes in a triclinic polymorph with distinct lattice parameters that can influence its solubility and stability:
10,11-Dihydrocarbamazepine participates in several chemical reactions that are significant for its pharmacological activity:
The mechanism of action of 10,11-dihydrocarbamazepine is closely related to its structural analogs. It functions primarily as a voltage-gated sodium channel blocker, stabilizing neuronal membranes and inhibiting repetitive firing of action potentials. This action helps reduce seizure activity in patients with epilepsy. Additionally, it may modulate neurotransmitter release through effects on calcium channels .
The physical and chemical properties of 10,11-dihydrocarbamazepine include:
10,11-Dihydrocarbamazepine has several scientific applications:
The compound’s structure consists of two benzene rings fused to a seven-membered azepine ring, with the 10–11 bond fully saturated, distinguishing it from carbamazepine. Key structural identifiers include:
10,11-Dihydrocarbamazepine exhibits the following key properties:
Table 1: Physicochemical Profile of 10,11-Dihydrocarbamazepine
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₅H₁₄N₂O | |
Molecular Weight | 238.28 g/mol | |
Melting Point | 205–210°C | Literature standard |
Solubility in DMSO | 100 mg/mL (419.67 mM) | Hygroscopic |
Solubility in DCM | 25 mg/mL | Clear, colorless solution |
Water Solubility | Insoluble | |
Predicted Density | 1.232 ± 0.06 g/cm³ | At 25°C |
While detailed experimental spectra are limited in the literature, inferred data from structural analogs and analytical applications include:
10,11-Dihydrocarbamazepine exhibits three distinct polymorphic forms, all stabilized by N–H⋯O and N–H⋯π interactions forming catemeric motifs [7] [10]:
Table 2: Crystallographic Parameters of Polymorphs
Form | Space Group | Z-Value | Unit Cell Parameters | Temperature |
---|---|---|---|---|
I (Monoclinic) | P2₁/c | Not specified | a = 5.505 Å, b = 9.158 Å, c = 24.266 Å, β = 95.95° | 294 K |
II (Orthorhombic) | Pbca | Not specified | a = 9.0592 Å, b = 10.3156 Å, c = 25.0534 Å | 120 K |
III (Triclinic) | P-1 | 4 | a = 5.4233 Å, b = 9.200 Å, c = 24.189 Å, α=87.59°, β=84.23°, γ=88.93° | 150 K |
Table 3: Compound Synonyms and Identifiers
Synonym | Identifier Type |
---|---|
10,11-Dihydrocarbamazepine | Common Name |
Carbamazepine Impurity A | Pharmacopeial |
Oxcarbazepine Impurity RD | Synthetic |
GP 26-301 | Code |
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | IUPAC |
EC017VA9FR | FDA UNII |
MFCD00005072 | MDL Number |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9